

Unraveling the Molecular Architecture of Azide-PEG12-Tos: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Azide-PEG12-Tos	
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In the landscape of bioconjugation and drug delivery, the precise chemical architecture of linker molecules is paramount to the success of novel therapeutic and diagnostic agents. This technical guide provides an in-depth analysis of the structure and functional characteristics of **Azide-PEG12-Tos**, a heterobifunctional polyethylene glycol (PEG) derivative. Designed for researchers, scientists, and professionals in the field of drug development, this document elucidates the key structural components and their roles in chemical synthesis and bioconjugation.

Core Structural Components

Azide-PEG12-Tos is a linear molecule comprised of three key functional moieties: an azide group (-N3), a polyethylene glycol linker of 12 ethylene glycol units (-PEG12-), and a tosyl group (-Tos). This specific arrangement confers a dual reactivity to the molecule, enabling a wide range of applications in click chemistry and nucleophilic substitution reactions.

The molecule's structure is defined by an azide group at one terminus and a tosyl group at the other, separated by a flexible and hydrophilic PEG12 chain. The azide group serves as a reactive handle for copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), cornerstone reactions of "click chemistry". The tosyl group, a derivative of p-toluenesulfonic acid, is an excellent leaving group, making the terminal oxygen of the PEG chain susceptible to nucleophilic attack.



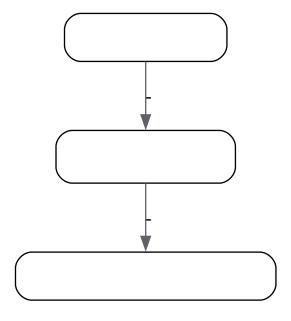
Chemical and Physical Properties

The physicochemical properties of **Azide-PEG12-Tos** are summarized in the table below. These characteristics are essential for understanding the molecule's behavior in various reaction conditions and biological media.

Property	Value
Molecular Formula	C31H55N3O14S[1][2]
Molecular Weight	Approximately 725.9 g/mol [1][3]
Appearance	White solid or viscous liquid
Solubility	Soluble in DMSO, DMF, and DCM[1]
Purity	Typically ≥95%

Functional Group Connectivity

The logical arrangement of the functional groups within **Azide-PEG12-Tos** is crucial for its intended applications. The linear sequence of azide, PEG linker, and tosyl group allows for a stepwise or orthogonal conjugation strategy.



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Caption: Logical connectivity of Azide-PEG12-Tos functional groups.

Applications in Bioconjugation and Drug Delivery

The unique bifunctional nature of **Azide-PEG12-Tos** makes it a versatile tool in the development of complex biomolecules and drug delivery systems. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic profile of the resulting conjugates.

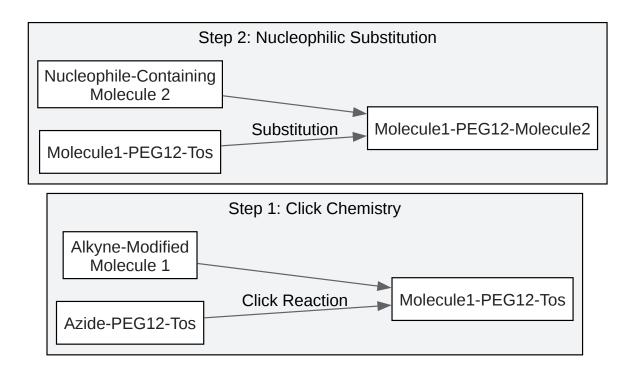
The azide group can be readily conjugated to molecules containing an alkyne, BCN, or DBCO moiety through click chemistry to form a stable triazole linkage. This reaction is highly specific and can be performed under mild, aqueous conditions, making it suitable for the modification of sensitive biomolecules.

Simultaneously, the tosyl group is a highly reactive site for nucleophilic substitution. This allows for the attachment of a second molecule of interest, such as a targeting ligand, a drug, or an imaging agent, through a nucleophilic functional group like an amine or a thiol.

Experimental Workflow: A Conceptual Overview

The dual reactivity of **Azide-PEG12-Tos** enables a variety of experimental workflows. A common strategy involves a two-step conjugation process, where each terminus of the linker is reacted sequentially.





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Caption: A conceptual two-step bioconjugation workflow using **Azide-PEG12-Tos**.

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- To cite this document: BenchChem. [Unraveling the Molecular Architecture of Azide-PEG12-Tos: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8104382#what-is-the-structure-of-azide-peg12-tos]



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